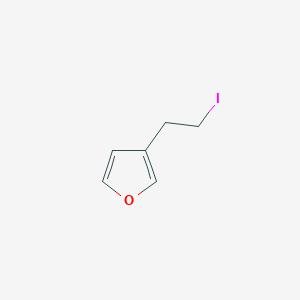

3-(2-Iodoethyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

62491-57-0 |

|---|---|

Molecular Formula |

C6H7IO |

Molecular Weight |

222.02 g/mol |

IUPAC Name |

3-(2-iodoethyl)furan |

InChI |

InChI=1S/C6H7IO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |

InChI Key |

NKKDUGYFVIJOIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1CCI |

Origin of Product |

United States |

Chemical Profile

The chemical properties of 3-(2-Iodoethyl)furan are tabulated below. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds, such as 3-iodofuran and other iodo-substituted furans.

| Property | Value |

| Molecular Formula | C₆H₇IO |

| Molecular Weight | 222.02 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not reported; estimated to be higher than 3-iodofuran (134-135 °C) |

| Solubility | Expected to be soluble in common organic solvents |

Exploration of the Reactivity Landscape and Chemical Transformations of 3 2 Iodoethyl Furan

Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Center

The iodine atom in 3-(2-Iodoethyl)furan serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity is primarily due to the relatively weak carbon-iodine bond, which readily undergoes oxidative addition to low-valent metal centers, initiating the catalytic cycle. harvard.edu

Palladium catalysis is a cornerstone of modern organic synthesis, and alkyl iodides like 3-(2-Iodoethyl)furan are competent substrates for several key transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgwikipedia.org For a substrate like 3-(2-Iodoethyl)furan, this allows for the introduction of various aryl, vinyl, or alkyl groups at the ethyl side chain. The choice of base, solvent, and ligands is crucial for optimizing reaction efficiency. harvard.educonsensus.app

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, K₂CO₃, NaOEt | Dioxane/Water, Toluene, Benzene | Inert atmosphere, 60-100 °C harvard.educonsensus.app |

| Alkenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | THF/Water | Inert atmosphere, Reflux |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While typically applied to sp²-hybridized halides, adaptations for sp³-hybridized iodides exist. The reaction is co-catalyzed by palladium and a copper(I) salt, such as CuI. wikipedia.orgmdpi.com The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org The reactivity of the halide is a key factor, with iodides being significantly more reactive than bromides or chlorides, often allowing the reaction to proceed at room temperature. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The canonical mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While classic Heck reactions primarily use aryl or vinyl halides, variations involving alkyl halides have been developed. For 3-(2-Iodoethyl)furan, this would involve the formation of a new carbon-carbon bond between the ethyl group and an alkene. wikipedia.orgsioc-journal.cn

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems. nih.gov These methods are often cost-effective and can exhibit complementary reactivity. For instance, copper-catalyzed couplings are well-established for forming carbon-heteroatom bonds and can also be applied to C-C bond formation. nih.govnih.gov In the context of 3-(2-Iodoethyl)furan, a copper(I) salt can mediate coupling with various nucleophiles. For example, the use of a copper(I) co-catalyst is integral to the Sonogashira reaction by activating the terminal alkyne. wikipedia.orgmdpi.com Furthermore, copper catalysis can be effective in coupling secondary alkyl halides with Grignard reagents, proceeding with an inversion of configuration, which suggests an Sₙ2-type mechanism. researchgate.net

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for challenging substrates. scholaris.ca Nickel catalysts can activate less reactive electrophiles and are known to couple a wide range of partners, including alkyl halides. nih.govbeilstein-journals.org Nickel(I) species are often proposed as key intermediates in these catalytic cycles. rsc.org For a primary alkyl iodide like 3-(2-Iodoethyl)furan, nickel-catalyzed Suzuki-type reactions with boronic acids can provide an efficient route to C(sp²)-C(sp³) bond formation under mild conditions. nih.gov These reactions often display broad substrate scope and high functional group tolerance. nih.govnih.gov

Copper-Mediated Cross-Coupling Methodologies.

Nucleophilic Reactivity of the Iodoethyl Moiety

The iodoethyl group of 3-(2-Iodoethyl)furan is susceptible to attack by nucleophiles, leading to either substitution or elimination products. The specific outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. libretexts.org

Substitution (Sₙ2): As a primary alkyl halide, 3-(2-Iodoethyl)furan is a prime candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. chemguide.co.uk In this mechanism, a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide ion in a single, concerted step. chemguide.co.uk This process results in an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.

Elimination (E2): Competition from elimination reactions, specifically the bimolecular elimination (E2) mechanism, is also possible. libretexts.orglibretexts.org This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the one bearing the iodine (the β-carbon), leading to the simultaneous departure of the iodide and the formation of a double bond, yielding 3-vinylfuran. libretexts.org

Table 2: Factors Influencing Substitution vs. Elimination for 3-(2-Iodoethyl)furan

| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |

|---|---|---|

| Reagent | Strong, non-bulky nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) | Strong, bulky bases (e.g., K-OtBu, LDA) |

| Temperature | Lower temperatures | Higher temperatures |

Organometallic reagents are potent nucleophiles and strong bases, and their reaction with 3-(2-Iodoethyl)furan can lead to several outcomes. libretexts.org

Grignard Reagents (RMgX): Grignard reagents are highly reactive towards alkyl halides. libretexts.orgchemguide.co.uk The primary reaction is a nucleophilic attack by the carbanionic portion of the Grignard reagent on the electrophilic carbon of the C-I bond, forming a new carbon-carbon bond. mnstate.edu This is a classic method for alkyl chain extension. However, due to the strong basicity of Grignard reagents, the E2 elimination pathway can be a significant competing reaction. libretexts.orgmnstate.edu

Organolithium Reagents (RLi): Organolithium reagents are even more reactive and basic than their Grignard counterparts. saskoer.cawikipedia.org They readily participate in nucleophilic substitution with alkyl halides. wikipedia.org A key reaction specific to organolithiums and alkyl iodides is lithium-halogen exchange. In this process, the lithium atom swaps with the iodine atom, transforming 3-(2-Iodoethyl)furan into a new organolithium species, 3-(2-lithioethyl)furan. This newly formed reagent can then be used to attack a wide range of electrophiles, such as carbonyl compounds or carbon dioxide. wikipedia.orgmasterorganicchemistry.comnptel.ac.in

Examination of Substitution and Elimination Mechanisms.

Cyclization and Annulation Reactions Involving 3-(2-Iodoethyl)furan

The structure of 3-(2-Iodoethyl)furan makes it a versatile precursor for the synthesis of various fused and polycyclic heterocyclic systems through cyclization and annulation reactions.

Intramolecular Radical Cyclization to Fused Heterocycles

The iodoethyl group in 3-(2-Iodoethyl)furan can be a source of an alkyl radical, which can then participate in intramolecular cyclization reactions. These radical cyclizations are powerful methods for constructing five- and six-membered rings. For instance, radical cyclization processes have been employed in the synthesis of indolines and 2,3-dihydrobenzofurans. rsc.org A tandem radical addition/cyclization of 1-(2-iodoethyl)indoles has been shown to produce benzindolizidine skeletons. bbhegdecollege.com This suggests that 3-(2-iodoethyl)furan could similarly undergo intramolecular radical cyclization to form fused heterocyclic systems. The reaction is typically initiated by a radical initiator, such as AIBN or by using photoredox catalysis, which generates an alkyl radical at the carbon adjacent to the furan (B31954) ring. acs.orgcapes.gov.br This radical can then attack the furan ring, leading to the formation of a new ring fused to the furan core. The regioselectivity of this cyclization would depend on the position of attack on the furan ring.

Electrophilic Cyclization Pathways of Furan Derivatives

The furan ring in 3-(2-Iodoethyl)furan can act as a nucleophile in electrophilic cyclization reactions. thieme-connect.comsci-hub.st These reactions are often mediated by electrophiles that activate a part of the molecule, prompting the furan ring to close and form a new ring. For example, the synthesis of 2,3-disubstituted benzo[b]furans can be achieved through the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org While this example doesn't directly involve 3-(2-iodoethyl)furan, it illustrates a common strategy where a furan or its precursor is induced to cyclize by an electrophile. thieme-connect.comorganic-chemistry.org In the case of 3-(2-iodoethyl)furan, an intramolecular electrophilic cyclization could potentially be triggered by converting the iodo group into a more electrophilic species, or by introducing an external electrophile that reacts with a modified side chain. The synthesis of various furanones and other heterocyclic compounds has been achieved through electrophilic cyclization of related substrates. nih.govnih.govorganic-chemistry.org

Diels-Alder and Related Pericyclic Reactions of the Furan Ring

The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. sci-hub.stnumberanalytics.comwomengovtcollegevisakha.ac.inebsco.comamazonaws.com This reactivity allows for the construction of oxabicyclic systems. The substitution at the 3-position of the furan ring, as in 3-(2-iodoethyl)furan, can influence the reactivity and selectivity of the Diels-Alder reaction. acs.orgnih.govnih.gov For instance, the reaction of 3-substituted furans with dienophiles like N-phenylmaleimide has been studied, showing variable endo/exo diastereoselectivities depending on the substituent. acs.orgnih.gov The iodoethyl group in 3-(2-iodoethyl)furan could sterically or electronically influence the approach of the dienophile. In some cases, 3-vinylfurans have been shown to undergo Diels-Alder reactions where the dienophile adds to the diene system of the furan ring (intra-annular addition) or to the diene system formed by the furan 2,3-double bond and the vinyl group (extra-annular addition). acs.org While 3-(2-iodoethyl)furan does not have a vinyl group, this highlights the potential for varied reactivity in substituted furans. acs.orgcore.ac.uk

Redox Chemistry of the Furan Ring and the Side Chain

The furan nucleus and the iodoethyl side chain in 3-(2-Iodoethyl)furan can undergo selective oxidation and reduction reactions, respectively.

Chemoselective Reduction of the Iodoethyl Group

The iodoethyl group is a reactive functional group that can be selectively reduced. The challenge in the reduction of 3-(2-iodoethyl)furan lies in achieving chemoselectivity, i.e., reducing the iodoethyl group without affecting the furan ring. Alkyl iodides can be reduced to the corresponding alkanes using various reducing agents. organic-chemistry.org Samarium(II) iodide is a mild one-electron reducing agent that is known to reduce alkyl halides to alkanes under conditions that are compatible with a variety of functional groups, including arenes and alkenes. wikipedia.org Another approach involves the use of sodium cyanoborohydride, which can chemoselectively reduce organic iodides. acs.org Furthermore, 2-phenylbenzimidazoline, generated in situ, has been successfully used for the efficient and selective reduction of double bonds conjugated to furan rings without affecting the furan itself, suggesting its potential for selective reductions in furan-containing molecules. nih.govresearchgate.netnih.gov

The following table presents reagents for the chemoselective reduction of alkyl halides.

| Reagent | Substrate | Product | Reference |

| Samarium(II) iodide | Alkyl halides | Alkanes | wikipedia.org |

| Sodium cyanoborohydride | Organic iodides | Alkanes | acs.org |

| 2-Phenylbenzimidazoline | Conjugated furan dinitriles | Saturated furan dinitriles | nih.govresearchgate.netnih.gov |

| (Bis(dimethylamino)carbazole) / CHD | Unactivated alkyl chlorides | Alkanes | organic-chemistry.org |

Applications of 3 2 Iodoethyl Furan As a Versatile Building Block in Complex Chemical Synthesis

Role in the Total Synthesis of Natural Products

The inherent reactivity of 3-(2-Iodoethyl)furan makes it an ideal starting point for the synthesis of complex natural products where the furan (B31954) ring constitutes a core structural element.

Precursor for Furan-Containing Alkaloids and Lignans (B1203133)

Furan-containing lignans and alkaloids are classes of natural products known for their diverse and potent biological activities, including antiviral and anticancer properties. researchgate.netchim.it The synthesis of these molecules often requires the strategic introduction of a furan ring attached to a larger, often chiral, scaffold.

The 2-iodoethyl group in 3-(2-Iodoethyl)furan is an excellent electrophile for alkylating nucleophiles, a common strategy in building the carbon skeleton of alkaloids and lignans. For example, in the synthesis of tetrahydrofuran (B95107) lignans, which often feature contiguous chiral centers, the furan unit is a central component. chim.it Methodologies for creating these structures can involve the coupling of a furan-containing fragment with another building block. The iodoethyl moiety of 3-(2-Iodoethyl)furan is well-suited for such coupling reactions, either through direct substitution by a stabilized carbanion or via conversion to an organometallic reagent for subsequent cross-coupling.

Similarly, the synthesis of certain indole (B1671886) alkaloids incorporates a furan or a rearranged furan core. nih.gov The development of cascade reactions, such as an aza-Achmatowicz rearrangement followed by a nucleophilic cyclization of an indole, highlights the utility of furan precursors in generating complex, fused heterocyclic systems like the azabicyclo[3.3.1]nonane core of macroline (B1247295) alkaloids. nih.gov 3-(2-Iodoethyl)furan can serve as a precursor in these pathways, where the ethylfuran portion is attached to an indole nitrogen, and the side chain is poised for subsequent transformations.

The following table summarizes representative synthetic strategies where a haloethyl-furan derivative is a key reactant.

| Target Scaffold | Key Reaction Type | Precursor Type | Catalyst/Reagent | Typical Yield | Ref |

| Furan-Type Lignans | Anion-Oxidative Cyclization | Furan derivative, Aryl bromide | LiHMDS, O₂, PCC | - | researchgate.net |

| Indole-Fused Alkaloids | Furan Oxidation/Rearrangement | N-Furfuryl Indole | m-CPBA, Sc(OTf)₃ | - | nih.gov |

| Furofuran Lignans | Radical Cyclization | Furan derivative | Cp₂TiCl | High | chim.it |

Construction of Polycyclic and Fused Furan Architectures

The creation of polycyclic systems where a furan ring is fused to other carbocyclic or heterocyclic rings is a central challenge in organic synthesis. 3-(2-Iodoethyl)furan provides a powerful tool for intramolecular cyclization reactions to build such architectures. The iodoethyl side chain can be tethered to another part of a molecule, followed by a ring-closing reaction to form a new fused ring.

One established strategy involves the photocatalyzed atom-transfer radical addition/cyclization (ATRA/ATRC) of 2-iodoethyl ethers. chim.it In this process, visible light and a suitable photocatalyst (e.g., an Iridium complex) generate a carbon-centered radical from the C-I bond, which then cyclizes onto a tethered alkene or alkyne. chim.it This method allows for the construction of oxabicyclic tetrahydrofurans while retaining the halogen for further functionalization. chim.it Applying this logic, 3-(2-Iodoethyl)furan can be elaborated into a precursor suitable for a 5-exo-trig or related cyclization, leading directly to fused furan systems.

Furthermore, palladium-catalyzed reactions are instrumental in synthesizing fused furans. For instance, the synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved via palladium-catalyzed coupling of hydroxy-naphthoquinones with olefins. acs.org Analogous strategies using 3-(2-Iodoethyl)furan, after conversion to a more reactive species like a vinyl furan via elimination or a furan-based organometallic reagent, could engage in palladium-catalyzed annulation reactions to build complex fused aromatic systems. Research on synthesizing 3-(2-bromoethyl)benzofurans highlights the utility of haloethyl side chains in building blocks for accessing bioactive compounds through cascade reactions. researchgate.net

Synthesis of Advanced Functional Materials

The electronic properties of the furan ring make it an attractive component for advanced materials with applications in electronics and polymer science. researchgate.net

Incorporation into π-Conjugated Systems for Optoelectronic Applications

π-conjugated polymers containing five-membered heterocycles like furan, thiophene, and selenophene (B38918) are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comoist.jprsc.org The inclusion of furan can tune the material's optoelectronic properties, such as the band gap and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

3-(2-Iodoethyl)furan is a precursor for monomers used in polymerization. The iodoethyl group can be converted into other functionalities suitable for polymerization, such as a vinyl group (via elimination), a boronic ester (via Miyaura borylation), or a stannane (B1208499) (via stannylation). These functionalized furan monomers can then be polymerized using methods like Suzuki or Stille coupling to create well-defined π-conjugated polymers. rsc.org For example, copolymers of furan-containing benzothiadiazole and benzodithiophene have been synthesized and shown to have good solubility, thermal stability, and promising photovoltaic performance. researchgate.net The ability to introduce the furan unit via a building block like 3-(2-Iodoethyl)furan provides a modular approach to designing new materials with tailored properties.

| Polymer Type | Polymerization Method | Monomer Building Blocks | Key Properties/Application | Ref |

| D-π-A Copolymer | Stille Coupling | Furan-containing Benzothiadiazole, Benzodithiophene | Optical Band Gap (Egopt) = 1.96 eV, OPV | researchgate.net |

| Diketopyrrolopyrrole-Furan Copolymer | Suzuki Polymerization | Diketopyrrolopyrrole, Furan-containing trimers | Ambipolar charge transport, OFET, OPV (PCE up to 3.7%) | researchgate.net |

| Fused Furan Polymer | Negishi-type Trapping | o-Alkynylphenol | High hole mobility, OLEDs | acs.org |

Precursors for Macromolecular and Supramolecular Structures

The synthesis of complex macromolecular architectures, such as block copolymers and star polymers, relies on controlled polymerization techniques and efficient "click" chemistry reactions. researchgate.net The reactive iodoethyl group of 3-(2-Iodoethyl)furan makes it a valuable precursor for creating functional polymers. For instance, halo-functionalized compounds can act as initiators in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).

Alternatively, the iodide can be converted to an azide, transforming the molecule into a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the efficient ligation of the furan moiety onto polymer backbones or its use in the construction of complex topologies. For example, research into the synthesis of new hydroxyl-containing conjugated ionic polymers has utilized the reaction of 2-ethynylpyridine (B158538) with p-(2-bromoethyl)phenol, where the haloethyl group is key to the polymerization process. koreascience.kr This demonstrates a parallel reactivity pathway for 3-(2-Iodoethyl)furan in creating novel macromolecular structures.

Development of Novel Heterocyclic Scaffolds

The creation of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures often form the core of new therapeutic agents. ucl.ac.uk 3-(2-Iodoethyl)furan is an excellent starting material for synthesizing fused heterocyclic systems through intramolecular cyclization.

A prominent application is in the synthesis of furopyridines, which are of growing interest as kinase inhibitors in cancer therapy. nih.gov Synthetic routes to furo[2,3-b]pyridines often involve the construction of the furan ring onto a pre-existing pyridine (B92270). However, an alternative strategy involves intramolecular cyclization of a substituted furan. The 3-(2-Iodoethyl)furan scaffold can be elaborated by attaching a nitrogen-containing side chain, which can then cyclize onto the furan ring or a neighboring position to form a fused pyridine ring. For example, tandem Sonogashira coupling followed by cycloisomerization has been used to create functionalized furo[2,3-c]pyridazines from a bromo-aminopyridizinone skeleton. nih.gov A similar tandem approach, starting from 3-(2-Iodoethyl)furan, could provide access to a variety of fused furan-heterocycle systems.

The conversion of the furan ring itself into other functionalities, such as a carboxyl group, further expands its utility in generating diverse scaffolds. acs.org The combination of the stable furan core with a reactive side chain in 3-(2-Iodoethyl)furan offers a versatile platform for exploring new chemical space in drug discovery.

Design of Ring Expansion and Rearrangement Products

Ring expansion and rearrangement reactions are powerful tools in organic synthesis, allowing for the construction of larger, often more stable, ring systems from smaller, strained precursors. chemistrysteps.com These transformations can be initiated through the formation of a carbocation intermediate, which can then undergo alkyl or hydride shifts to alleviate ring strain or form a more stable carbocation. msu.edumasterorganicchemistry.com The 2-iodoethyl substituent on the furan ring of 3-(2-Iodoethyl)furan provides a convenient handle to initiate such rearrangements.

One notable application involves a tandem cyclization-rearrangement of enynones derived from furan precursors. In these reactions, a rhodium(I) carbene is formed, which then undergoes a migratory insertion sequence to yield functionalized furan compounds. cvr.ac.in While not directly starting from 3-(2-iodoethyl)furan, this illustrates a strategy where a furan derivative is key to a rearrangement cascade.

A more direct conceptual application would involve the generation of a primary carbocation at the terminal carbon of the ethyl side chain. This could be achieved, for example, through the loss of the iodide leaving group, potentially assisted by a Lewis acid. This unstable primary carbocation would be highly prone to rearrangement. A plausible pathway would involve a 1,2-hydride shift to form a more stable secondary carbocation. Alternatively, and often more favorably, a rearrangement involving the furan ring itself could occur. This could lead to ring-expanded products, such as substituted pyrans or other larger heterocyclic systems. The driving force for such a rearrangement is the relief of ring strain and the formation of a more stable carbocationic intermediate. chemistrysteps.com

Research into pinacol-type rearrangements has also shown that substrates containing a furan ring can undergo expansion, highlighting the utility of the furan motif in these complex transformations. researchgate.net Although specific examples detailing the ring expansion of 3-(2-iodoethyl)furan itself are not extensively documented in the provided search results, the fundamental principles of carbocation chemistry strongly support its potential as a substrate for such reactions. msu.edumasterorganicchemistry.com The general mechanism for a ring expansion rearrangement starting from a related substrate is depicted in the table below.

Table 1: Generalized Mechanism for Ring Expansion Rearrangement

| Step | Description |

| 1. Carbocation Formation | The leaving group (e.g., iodide) departs from the ethyl side chain, often assisted by a Lewis acid or under solvolytic conditions, to generate an initial carbocation. |

| 2. Rearrangement | The electron-rich furan ring participates in a 1,2-alkyl shift, where a C-C bond of the ring migrates to the carbocation center. This expands the ring and forms a new, often more stable, carbocation. |

| 3. Product Formation | The rearranged carbocation is quenched by a nucleophile (e.g., water, alcohol) or undergoes elimination to yield the final, stable ring-expanded product. |

This table illustrates a conceptual pathway based on established principles of rearrangement reactions. chemistrysteps.commasterorganicchemistry.com

Access to Furan-Fused Lactams and Other Biologically Relevant Motifs

Furan-fused lactams are pivotal structural motifs found in numerous biologically active molecules and natural products. nih.govnih.gov The synthesis of these scaffolds is a significant goal in medicinal and synthetic chemistry. 3-(2-Iodoethyl)furan serves as an excellent precursor for the construction of such heterocyclic systems.

The general strategy involves an initial N-alkylation of a suitable amine with 3-(2-iodoethyl)furan, tethering the furan moiety to a nitrogen-containing fragment. Subsequent intramolecular cyclization, often via carbonylation or other C-C bond-forming reactions, can then forge the lactam ring fused to the furan.

A powerful method for constructing furan-fused lactams involves the rhodium-catalyzed [4+2]-cycloaddition of furan-fused cyclobutanones with imines. nih.govresearchgate.net While this specific example uses a different starting material, it highlights a modern approach to accessing these valuable structures. The resulting furan-fused lactams are often difficult to prepare using other methods. nih.govnih.gov

The synthesis of tetrahydrofuran-fused β-lactams has been achieved through strategies like the Staudinger reaction, where a ketene (B1206846) reacts with an imine. acs.orgugent.be These bicyclic β-lactams are of interest due to their potential biological activities. acs.orgcsic.es For instance, N-methylthio-2-azetidinone spiro-fused to a tetrahydrofuran ring has demonstrated antibacterial properties. ugent.be

Furthermore, the iodo-substituent in furan derivatives is a key functional group for diversification. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, can be employed on iodo-furans to introduce a wide range of substituents, thereby generating libraries of complex molecules. nih.gov This approach allows for the late-stage functionalization of the furan core, providing access to a diverse array of potentially biologically active compounds.

Recent research has demonstrated the synthesis of various furan-fused polyheterocyclic systems, underscoring the importance of the furan scaffold in building molecular complexity. mdpi.com Dihydrofuro[2,3-f]indolizinone, for example, has been used as a building block to create a family of tetrahydrofuran-fused indolizidines with multiple stereocenters. researchgate.net These complex molecules represent a class of biologically relevant motifs accessible from furan-based starting materials.

Table 2: Selected Examples of Synthesized Furan-Fused Heterocycles

| Precursor Type | Reaction Type | Product Class | Potential Significance |

| Furan-fused Cyclobutanone | Rh-catalyzed [4+2] Cycloaddition | Furan-fused Lactams | Access to novel, potentially bioactive scaffolds. nih.govnih.gov |

| Tetrahydrofuroyl Chloride | Staudinger Reaction | Tetrahydrofuran-fused β-Lactams | Core structures for antibacterial agents. acs.orgugent.be |

| Dihydrofuro[2,3-f]indolizinone | Multi-step sequence | Tetrahydrofuran-fused Indolizidines | Biologically relevant, complex alkaloid-like structures. researchgate.net |

| 2-Iodo-2-alken-1-ones | Iodocyclization / Pd-coupling | Polysubstituted Furans | Generation of diverse molecular libraries for screening. nih.gov |

This table summarizes various synthetic strategies that lead to furan-fused systems, highlighting the versatility of furan derivatives in constructing biologically relevant molecules.

Mechanistic and Theoretical Investigations of 3 2 Iodoethyl Furan Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations have become indispensable tools for elucidating the intricate details of chemical reactions. For furan (B31954) derivatives, including 3-(2-Iodoethyl)furan, these methods provide a molecular-level understanding of their reactivity.

Elucidation of Reaction Mechanisms and Transition State Structures

Quantum mechanical calculations, often performed using software like Gaussian, are instrumental in mapping out the potential energy surfaces of reactions involving furan derivatives. These calculations help in identifying the structures of reactants, intermediates, transition states, and products. For instance, density functional theory (DFT) methods, such as B3LYP with a basis set like 6-31G(d), are commonly employed to optimize the geometries of all species involved in a reaction. Frequency calculations at the same level of theory are then used to confirm the nature of these stationary points, ensuring that minima have no imaginary frequencies and transition states have exactly one.

In the context of reactions involving substituted furans, computational studies have been used to investigate various transformations. For example, in the iodine-catalyzed synthesis of substituted furans, DFT calculations have been employed to evaluate different reaction pathways. chemrxiv.org These studies can help to understand the role of the catalyst and the feasibility of proposed mechanistic steps. Similarly, in the context of cycloaddition reactions, such as the Diels-Alder reaction, computational methods are used to locate and characterize the transition state structures for both endo and exo approaches, providing insights into the stereoselectivity of the reaction. rsc.orgresearchgate.netresearchgate.netresearchgate.net The study of transition states in cycloadditions involving furans has revealed the influence of substituents on the activation barriers and the geometry of the transition state. unizar.esacs.org

The mechanism of reactions such as the Paal-Knorr furan synthesis has also been scrutinized using computational approaches, challenging previously accepted mechanisms by comparing the cyclization rates of different stereoisomers. organic-chemistry.org These theoretical investigations often complement experimental findings, providing a more complete picture of the reaction mechanism.

Prediction of Reactivity, Selectivity, and Energetic Profiles

A significant advantage of computational chemistry is its predictive power. By calculating the energetic profiles of different reaction pathways, researchers can predict the most likely course of a reaction, including its reactivity and selectivity (chemo-, regio-, and stereoselectivity).

For instance, the reactivity of substituted furans in Diels-Alder reactions has been computationally explored, showing that electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. rsc.org The activation strain model combined with energy decomposition analysis can quantitatively explain these trends in reactivity and selectivity. rsc.org

DFT calculations are also used to predict the outcomes of reactions involving furan derivatives under different conditions. For example, in the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in superacid, DFT calculations of the intermediate cations have been used to estimate their electrophilic properties and reactivity. mdpi.comnih.gov These calculations can help rationalize the observed product distribution and guide the design of new reactions.

The energetic profiles for the formation of various substituted furans, including those with iodo-substituents, can be calculated to understand the thermodynamics and kinetics of their synthesis. chemrxiv.orgvhu.edu.vn These profiles provide valuable information on reaction barriers and the relative stability of intermediates and products.

| Computational Method | Application in Furan Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. chemrxiv.orgunizar.esmdpi.com | Provides optimized geometries of reactants, transition states, and products; predicts reaction pathways and energy barriers. chemrxiv.orgunizar.es |

| Activation Strain Model | Analysis of reactivity and selectivity in Diels-Alder reactions. rsc.org | Quantitatively explains the effect of substituents on reaction rates and stereochemical outcomes. rsc.org |

| Quantum Chemical Calculations | Investigation of transition state geometries and product stability. researchgate.net | Favors the formation of exo-fused products in intramolecular Diels-Alder reactions due to lower strain. researchgate.net |

Analysis of Electronic Structure and Aromaticity Perturbations

The electronic structure of the furan ring is central to its reactivity. The presence of substituents, such as the 2-iodoethyl group in 3-(2-Iodoethyl)furan, can significantly perturb the electronic distribution and aromaticity of the furan ring, thereby influencing its chemical behavior.

Computational methods allow for a detailed analysis of these electronic effects. For example, the aromaticity of furan and its derivatives can be quantified using various indices, and changes in aromaticity during a reaction can be correlated with the reaction's feasibility. chemrxiv.org Fused polycyclic furans have been shown to possess electronic structures similar to polyaromatic hydrocarbons, with a wide HOMO-LUMO gap stemming from the weak aromaticity of the furan rings. acs.org

The analysis of frontier molecular orbitals (HOMO and LUMO) is a common practice to understand the reactivity of furans in cycloaddition reactions. rsc.orgnih.gov The energies and coefficients of these orbitals can explain the observed regioselectivity and reactivity patterns. For instance, the interaction between the HOMO of the furan (the diene) and the LUMO of the dienophile is a key factor in Diels-Alder reactions.

Furthermore, the electronic properties of intermediates, such as carbocations formed during electrophilic substitution reactions, can be analyzed to understand their stability and subsequent reactivity. mdpi.com The charge distribution and orbital characteristics of these intermediates provide insights into the reaction mechanism.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

While computational studies provide theoretical frameworks, experimental techniques are crucial for validating these models and providing direct evidence for proposed mechanisms.

In-situ Monitoring of Reaction Progress and Intermediate Detection

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic data and enabling the detection of transient intermediates. Techniques such as in-situ NMR and IR spectroscopy can be employed to follow the consumption of reactants and the formation of products and intermediates over time.

For example, the progress of reactions involving furan derivatives can be monitored by thin-layer chromatography (TLC) for a qualitative assessment, while quantitative analysis can be performed using techniques like quantitative NMR (qNMR). researchgate.net In a study of the production of phthalic anhydride (B1165640) from furan, qNMR was used to monitor the disappearance of reactants and the appearance of products and an intermediate, allowing for the determination of reaction selectivity over time. researchgate.net

The detection of reaction intermediates is often challenging due to their low concentration and short lifetimes. However, specialized techniques such as matrix isolation spectroscopy can be used to trap and characterize reactive species at low temperatures. nih.gov For instance, in situ photolysis in a para-hydrogen matrix has been used to generate and study free radicals, which are key intermediates in many reactions. nih.gov While not specifically reported for 3-(2-Iodoethyl)furan, these techniques hold promise for studying its reactive intermediates.

High-Resolution Spectroscopic Characterization for Mechanistic Probes

High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation of reactants, products, and stable intermediates, which is essential for confirming reaction pathways.

High-resolution NMR spectroscopy (¹H, ¹³C, etc.) provides detailed information about the connectivity and stereochemistry of molecules. For instance, the stereochemistry of cycloadducts formed in Diels-Alder reactions of furans can be determined by extensive NMR experiments, including 2D techniques like COSY and NOESY, often in conjunction with X-ray crystallography for unambiguous structure determination. researchgate.net

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of compounds, which helps in confirming their elemental composition. This is particularly useful for identifying products and intermediates in complex reaction mixtures.

Future Research Directions and Emerging Methodologies for 3 2 Iodoethyl Furan

The exploration of novel synthetic methodologies is paramount for unlocking the full potential of versatile building blocks like 3-(2-iodoethyl)furan. Advances in catalysis and molecular design are paving the way for more efficient, selective, and sustainable transformations. This article focuses on the future research directions and emerging strategies poised to significantly impact the utilization of this compound, covering photoredox and electrocatalytic transformations, direct C–H functionalization, biocatalysis, and the design of self-assembling systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.